molecular formula C19H18N2O2S B2881599 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034595-07-6

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2881599
CAS No.: 2034595-07-6
M. Wt: 338.43
InChI Key: RBCSTUITQNDQPD-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a furan-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio group through a nucleophilic substitution reaction. The furan-pyridine moiety can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-pyridine moiety can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its ethylthio group and furan-pyridine moiety, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity .

Properties

IUPAC Name

2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSTUITQNDQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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